2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
This compound is a hybrid heterocyclic acetamide featuring a 1,3-thiazol-2-yl moiety linked via an acetamide bridge to a 1H-imidazole-2-ylsulfanyl group substituted with a 4-methoxyphenylmethyl chain. Its structural complexity arises from the integration of imidazole and thiazole rings, both known for their roles in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability . The 4-methoxy group on the benzyl substituent may enhance lipophilicity and influence pharmacokinetic properties, while the thiazole ring’s methyl group contributes to steric and electronic effects .
Properties
IUPAC Name |
2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-12-10-24-16(19-12)20-15(22)11-25-17-18-7-8-21(17)9-13-3-5-14(23-2)6-4-13/h3-8,10H,9,11H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSKRDXSHFCHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 4-Methoxyphenyl Group: This step involves the alkylation of the imidazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of Imidazole and Thiazole Rings: The imidazole and thiazole rings are coupled through a sulfanyl linkage using thiourea as a sulfur source.
Acetamide Formation: The final step involves the acylation of the thiazole ring with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s functional groups enable diverse chemical transformations:
a. Sulfanyl Group (-S-)
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Reactivity : Susceptible to oxidation (e.g., using H₂O₂) or nucleophilic substitution (e.g., with Grignard reagents).
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Example : Oxidation to sulfinyl/sulfonyl derivatives alters solubility and biological activity.
b. Thiazole Ring
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Reactivity : Electrophilic substitution at positions 2 or 5 due to the aromaticity of the ring.
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Applications : Functionalization via alkylation, acylation, or cross-coupling reactions (e.g., Suzuki-Miyaura) .
c. Amide Group
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Reactivity : Hydrolysis under acidic/basic conditions to yield carboxylic acids or amines.
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Modification : Amide-to-ester conversion using alkyl chlorides for improved lipophilicity.
Analytical Characterization
Key methods for tracking synthesis and confirming structure:
| Method | Purpose |
|---|---|
| TLC | Monitor reaction progress and purity |
| ¹H NMR | Confirm aromatic and amide proton environments |
| Mass Spectrometry | Verify molecular weight (374.48 g/mol) |
Mechanism of Action
The compound’s structural features contribute to its biological activity:
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Imidazole Ring : Acts as a hydrogen bond donor, enhancing binding to enzymes/receptors.
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Thiazole Moiety : Contributes to planarity and electron-deficient regions for π-π interactions .
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Methoxyphenyl Group : Improves solubility and stabilizes via electron-donating effects .
Biological Implications :
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity :
-
Anticancer Properties :
- The compound's structure suggests potential anticancer activity. Analogous compounds have been evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). These studies often utilize assays such as Sulforhodamine B (SRB) to assess cell viability and proliferation inhibition .
- Antitubercular Activity :
Case Studies
Several case studies highlight the efficacy of imidazole and thiazole derivatives in clinical and laboratory settings:
- Antimicrobial Evaluation :
- Cytotoxicity Testing :
Mechanism of Action
The mechanism of action of 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Structural analogs and key substituent variations
Key Observations :
- Electron-Withdrawing vs.
Key Findings :
- The target compound’s 4-methoxyphenylmethyl group may improve membrane permeability compared to chlorinated analogs .
- Docking studies from suggest that bromine or fluorine substituents (e.g., in 9c or 9b) enhance binding to enzymatic pockets via halogen bonding, whereas the target’s methoxy group relies on π-π stacking .
Biological Activity
The compound 2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Research indicates that compounds containing thiazole and imidazole rings exhibit various biological activities, including:
- Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of electron-donating groups enhances their activity due to improved interactions with cellular targets .
- Antimicrobial Properties : Compounds similar to the one have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
A study focusing on thiazole derivatives revealed that compounds with similar structures to our target compound exhibited IC50 values ranging from 1.61 µg/mL to 2.94 µg/mL against various cancer cell lines. This suggests that modifications in the thiazole and imidazole components can significantly influence anticancer potency .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 | |
| Compound B | A431 | 1.98 ± 1.22 | |
| Compound C | HeLa | 10.6 |
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Similar thiazole-containing compounds were shown to have significant activity against Staphylococcus epidermidis with MIC values comparable to standard antibiotics like norfloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus epidermidis | Comparable to norfloxacin |
Case Studies
Case Study 1: Anticancer Screening
In a comprehensive screening of drug libraries on multicellular spheroids, a related compound was identified as having potent anticancer properties, leading to further investigations into structural modifications that enhance efficacy .
Case Study 2: Antimicrobial Testing
A series of thiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that modifications to the phenyl and thiazole rings significantly affected antimicrobial activity, highlighting the importance of specific substituents in enhancing efficacy .
Q & A
Q. What synthetic methodologies are optimal for preparing this compound?
The synthesis involves coupling a substituted imidazole-thiol intermediate (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) with 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions (e.g., potassium carbonate in acetone or DMF). Reaction time, solvent polarity, and temperature critically influence yield, with DMF often enhancing nucleophilic substitution efficiency . Evidence from analogous compounds suggests refluxing at 80–90°C for 4–6 hours achieves >70% yield .
Q. How is structural purity validated post-synthesis?
Characterization relies on multi-spectral analysis:
- IR spectroscopy confirms thioether (C–S, ~650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups.
- NMR (¹H and ¹³C) identifies aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl and thiazole) and methyl/methylene groups (δ 2.3–3.5 ppm).
- Elemental analysis (C, H, N, S) validates stoichiometric ratios, with deviations >0.3% indicating impurities .
Q. What preliminary biological screening approaches are recommended?
Prioritize in vitro assays targeting enzymes or receptors linked to the compound’s structural motifs (e.g., cyclooxygenase COX1/2 for anti-inflammatory potential or kinase inhibition for anticancer activity). Use dose-response curves (1–100 µM) to determine IC₅₀ values, comparing against positive controls like celecoxib or staurosporine .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s bioactivity?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. For example, imidazole-thioether derivatives show strong interactions with COX-2’s hydrophobic pocket (binding energy ≤−8.5 kcal/mol). Parametrize force fields to account for sulfur’s polarizability and methoxy group’s electron-donating effects . MD simulations (100 ns) further assess stability of ligand-protein complexes .
Q. What strategies resolve contradictions in biological activity data across analogs?
Divergent activity in structurally similar compounds (e.g., varying substituents on the thiazole ring) may arise from steric hindrance or electronic effects. Use Hammett plots to correlate substituent σ-values with bioactivity, or conduct QSAR modeling to identify critical descriptors (e.g., logP, polar surface area) .
Q. How to design experiments for elucidating metabolic pathways?
Employ LC-MS/MS with hepatocyte microsomes to identify phase I/II metabolites. For instance, demethylation of the 4-methoxyphenyl group or oxidation of the thioether to sulfoxide are likely pathways. Use isotopically labeled analogs (e.g., ¹³C-methoxy) to track biotransformation .
Q. What advanced techniques validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA): Monitor protein stability shifts upon compound binding.
- Photoaffinity labeling: Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target, followed by pull-down and proteomic analysis .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous assays?
Q. What analytical methods quantify degradation under physiological conditions?
- Forced degradation studies: Expose the compound to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV, 254 nm) conditions.
- HPLC-DAD/MS: Track degradation products and assign structures via fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
